Ethyl 5-(chloromethyl)pyrimidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(chloromethyl)pyrimidine-2-carboxylate is an organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(chloromethyl)pyrimidine-2-carboxylate typically involves the chloromethylation of pyrimidine derivatives. One common method includes the reaction of ethyl pyrimidine-2-carboxylate with formaldehyde and hydrochloric acid, followed by chlorination. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure high yield and purity.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve maximum efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-(chloromethyl)pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions:
Reduction Reactions: Reduction of the compound can lead to the formation of different pyrimidine derivatives with altered properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alcohols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in pharmaceutical and agrochemical applications.
Scientific Research Applications
Ethyl 5-(chloromethyl)pyrimidine-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives, which are valuable in medicinal chemistry.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound is used in the production of agrochemicals, such as herbicides and fungicides, due to its ability to interact with specific biological targets in plants.
Mechanism of Action
The mechanism of action of Ethyl 5-(chloromethyl)pyrimidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways, making the compound useful in drug development and agricultural applications.
Comparison with Similar Compounds
- Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
- Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate
- 3-Amino-5-(4-chlorophenyl)-4-imino-7-methyl-2-oxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylic acid
Comparison: Ethyl 5-(chloromethyl)pyrimidine-2-carboxylate is unique due to its specific chloromethyl group, which provides distinct reactivity compared to other pyrimidine derivatives. This uniqueness allows for targeted modifications and applications in various fields, making it a valuable compound in both research and industrial contexts.
Properties
IUPAC Name |
ethyl 5-(chloromethyl)pyrimidine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-2-13-8(12)7-10-4-6(3-9)5-11-7/h4-5H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWLFGJZISULHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(C=N1)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.